molecular formula C16H17NO B1637335 4-Methyl-N-(3-methylbenzyl)benzamide

4-Methyl-N-(3-methylbenzyl)benzamide

Cat. No.: B1637335
M. Wt: 239.31 g/mol
InChI Key: MLRFQMQPVYEIQS-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-methylbenzyl)benzamide (CAS 710318-34-6) is a synthetic benzamide derivative with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol . As a member of the benzamide family, this compound features an amide linkage group known for its significant role in medicinal and coordination chemistry . The amide functional group is a fundamental component in numerous biologically active molecules, and benzamide derivatives, in particular, are extensively investigated for their diverse pharmacological properties. Research into similar structural analogs has demonstrated a wide spectrum of potential biological activities, including antibacterial, antimicrobial, and antitumor effects . In a research context, this compound serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry efforts. The structural characteristics of benzamides, specifically the planarity and potential for hydrogen bonding via the -NH-C(=O)- core, are crucial for their interaction with biological targets and their role in the formation of molecular crystals . For instance, studies on closely related N-aryl benzamides have shown that the amide group can twist significantly out of the plane of the connected aromatic rings, and molecules can form extended chains in the crystal structure through intermolecular N—H···O hydrogen bonds . These properties make it a compound of interest in materials science and crystallography research. This product is provided exclusively for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated safety data sheet for detailed hazard information.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-methyl-N-[(3-methylphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO/c1-12-6-8-15(9-7-12)16(18)17-11-14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

MLRFQMQPVYEIQS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC(=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Functional Groups : The presence of an N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables coordination to transition metals, making it suitable for catalytic applications—a feature absent in the target compound .
  • Pharmacological Derivatives : Nilotinib and related drugs incorporate bulky heterocyclic groups (e.g., pyrimidine, imidazole) to enhance target specificity, whereas simpler benzamides like the target compound serve as precursors or intermediates .

Pharmacological and Physicochemical Properties

  • Anticonvulsant Activity: The enantiomers of 4-Amino-N-(α-methylbenzyl)benzamide exhibit stereoselective efficacy, with the S-isomer (LY 188545) showing 2.2-fold higher potency than the R-isomer (LY 188546) in maximal electroshock (MES) tests .
  • Kinase Inhibition : Nilotinib’s trifluoromethyl and pyridyl groups contribute to its high affinity for BCR-ABL, while the target compound lacks these pharmacophoric elements .
  • Solubility and Crystallinity : Derivatives like 4-Methyl-N-(naphthalen-1-yl)benzamide potassium (K5) demonstrate enhanced solubility in polar solvents due to ionic character, a property modulated by substituent electronegativity .

Key Research Findings

  • Positional Isomerism : Para-substituted analogs (e.g., 4-Methyl-N-(4-methylphenyl)benzamide) exhibit distinct crystallographic parameters compared to meta-substituted versions, affecting melting points and stability .
  • Biological Selectivity: The anticonvulsant 4-Amino-N-(α-methylbenzyl)benzamide shows a phenobarbital-like profile, while nilotinib’s efficacy relies on trifluoromethyl and heterocyclic motifs .

Preparation Methods

Reaction Overview

This method involves the direct reaction of 4-methylbenzoyl chloride with 3-methylbenzylamine in the presence of a base to neutralize HCl.

Reagents :

  • 4-Methylbenzoyl chloride
  • 3-Methylbenzylamine
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Pyridine or triethylamine (TEA)

Procedure :

  • Dissolve 3-methylbenzylamine (1.0 equiv) in DCM under inert atmosphere.
  • Add 4-methylbenzoyl chloride (1.1 equiv) dropwise at 0–5°C.
  • Introduce pyridine (1.5 equiv) and stir at 25°C for 4–6 hours.
  • Quench with 10% HCl, extract with DCM, and dry over MgSO₄.
  • Purify via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane).

Yield : 85–92%.

Key Data :

  • Purity : >98% (HPLC)
  • Characterization :
    • ¹H NMR (CDCl₃): δ 7.78 (d, J = 7.3 Hz, 2H), 7.25–7.16 (m, 4H), 4.60 (d, J = 5.7 Hz, 2H), 2.34 (s, 6H).
    • ¹³C NMR : δ 167.2 (C=O), 138.2, 134.5, 131.5, 130.2, 128.6, 44.1 (CH₂), 21.6 (CH₃).

Coupling Reagent-Mediated Synthesis

Carbodiimide-Based Activation

This approach uses N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to activate 4-methylbenzoic acid for amide bond formation.

Reagents :

  • 4-Methylbenzoic acid
  • 3-Methylbenzylamine
  • DIC
  • HOBt
  • Solvent: Dimethylformamide (DMF) or DCM

Procedure :

  • Activate 4-methylbenzoic acid (1.0 equiv) with DIC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.
  • Add 3-methylbenzylamine (1.0 equiv) and stir at 25°C for 12–18 hours.
  • Concentrate under vacuum and purify via silica gel chromatography.

Yield : 88–94%.

Advantages :

  • Avoids handling reactive acyl chlorides.
  • Suitable for acid-sensitive substrates.

Photoredox Catalysis with Eosin Y

Green Chemistry Approach

A visible-light-mediated method using eosin Y as a photocatalyst and NaBH₄ as a reductant.

Reagents :

  • 4-Methylbenzoic acid
  • 3-Methylbenzylamine
  • Eosin Y (2 mol%)
  • KOH (0.5 equiv)
  • NaBH₄ (0.5 equiv)
  • Solvent: Ethanol

Procedure :

  • Mix reagents under green LED irradiation (λ = 530 nm) at 25°C for 6–10 hours.
  • Reduce intermediates with NaBH₄ (0.5 equiv) for 1 hour.
  • Isolate via filtration and wash with cold ethanol.

Yield : 95%.

Key Benefits :

  • Mild conditions (room temperature).
  • High atom economy.

Copper-Catalyzed Amination

Transition Metal-Mediated Coupling

Aryl halides react with amines via Cu(I) catalysis, though adaptation is required for benzamide synthesis.

Reagents :

  • 4-Methylbromobenzene
  • 3-Methylbenzylamine
  • CuI (10 mol%)
  • 1,10-Phenanthroline (20 mol%)
  • Cs₂CO₃ (2.0 equiv)
  • Solvent: Toluene

Procedure :

  • Heat reagents at 110°C for 24 hours under N₂.
  • Extract with ethyl acetate and purify via column chromatography.

Yield : 72–78%.

Limitations :

  • Requires halogenated precursors.
  • Longer reaction times.

Comparative Analysis of Methods

Method Yield Conditions Cost Scalability
Direct Acyl Chloride 85–92% Mild, 25°C Low High
DIC/HOBt Coupling 88–94% Room temperature Moderate Moderate
Photoredox Catalysis 95% Green LED, 25°C High Limited
Copper Catalysis 72–78% High temperature Low Moderate

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methyl-N-(3-methylbenzyl)benzamide, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via amide coupling between 4-methylbenzoyl chloride and 3-methylbenzylamine under Schotten-Baumann conditions. Key steps include:

  • Using sodium carbonate as a base in a dichloromethane/water biphasic system to drive the reaction .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and side products.
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of peaks at δ 2.5–3.0 ppm for unreacted amine) .

Q. How can the crystal structure of this compound be determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallize the compound via slow evaporation from ethanol .
  • Use SHELXL (within the SHELX suite) for refinement, applying restraints for disordered aromatic rings and hydrogen-bonding networks (N–H⋯O interactions). Validate structural parameters (e.g., dihedral angles between aromatic rings) against similar benzamides .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm amide bond formation (δ ~8.0 ppm for NH in DMSO-d6) and methyl group integration .
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

Methodological Answer:

  • Apply the DELU and SADI commands in SHELXL to restrain anisotropic displacement parameters and bond distances, respectively .
  • Model partial occupancy for disordered methyl or aromatic groups (e.g., 50:50 split) and validate using residual electron density maps .
  • Cross-validate with DFT calculations (e.g., lattice energy minimization) to confirm plausible disorder configurations .

Q. What strategies address contradictions in reported biological activity data for benzamide derivatives?

Methodological Answer:

  • Enzyme Assay Optimization : Use isothermal titration calorimetry (ITC) to directly measure binding affinity to target enzymes (e.g., acps-pptase), avoiding indirect assays prone to off-target effects .
  • Metabolic Profiling : Employ LC-MS to identify metabolites that may interfere with activity measurements (e.g., oxidative byproducts) .
  • Dose-Response Analysis : Validate specificity by testing inhibitors like 3-aminobenzamide at concentrations ≤1 mM to minimize nonspecific metabolic inhibition .

Q. How can mutagenicity risks be assessed during handling of this compound?

Methodological Answer:

  • Conduct Ames II Testing with Salmonella typhimurium TA98 and TA100 strains to evaluate frameshift and base-pair mutagenicity .
  • Compare results to structurally similar compounds (e.g., benzyl chloride) to contextualize risk .
  • Implement engineering controls (fume hoods) and PPE (nitrile gloves, lab coats) during synthesis .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental solubility data?

Methodological Answer:

  • Experimental Solubility : Measure via shake-flask method in PBS (pH 7.4) at 25°C, using UV-Vis quantification .
  • Computational Prediction : Compare with COSMO-RS or Hansen solubility parameters, adjusting for crystal packing effects (e.g., hydrogen-bonding motifs observed in SCXRD) .
  • Reconcile differences by accounting for polymorphic forms (e.g., amorphous vs. crystalline) via PXRD .

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